![molecular formula C16H15N3O B5577868 3,3-dimethyl-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B5577868.png)

3,3-dimethyl-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of this compound involves multicomponent reactions, typically involving the condensation of aldehydes, dimedone, and 2-aminobenzimidazole. These reactions can be catalyzed by various agents, including ZnO nanoparticles and other catalysts under solvent-free conditions for efficient production (Diab, Abdelhamid, & Elwahy, 2018; Shaabani, Farhangi, & Rahmati, 2006).

Molecular Structure Analysis

The molecular structure of these compounds is characterized by their regioselectivity, as evidenced by NMR measurements. The reactions to form these compounds are highly selective, producing specific regioisomers, as confirmed by various spectroscopic methods (Insuasty et al., 2004).

Chemical Reactions and Properties

Chemical reactions of this compound involve its formation via cyclocondensation reactions, which are notable for their efficiency and selectivity. These reactions can involve various components and conditions, including the use of ionic liquids or environmentally benign protocols (Shaabani et al., 2007; Mousavi et al., 2015).

Applications De Recherche Scientifique

Synthesis Techniques

- The compound has been successfully synthesized using ionic liquids, demonstrating the efficiency of this method in yielding good results in short reaction times (Shaabani et al., 2007). Another study explored the use of ZnO nanoparticles in synthesizing poly(tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-ones), highlighting the utility of multi-component reactions under both conventional heating and microwave irradiation (Diab et al., 2018).

Chemical Properties and Reactions

- The compound has been involved in regioselective three-component synthesis processes, showing its ability to form structurally complex and potentially pharmacologically valuable tetracyclic systems (Insuasty et al., 2004). Another study on the cyclocondensation of 2-aminobenzimidazole with dimedone highlighted the formation of pyrimidine rings, providing insight into the structural versatility of these compounds (Lipson et al., 2003).

Biological Activities

- Research has explored the antitumor and antibacterial properties of dihydronaphthaline and dihydrobenzo[h]quinazoline derivatives, demonstrating the potential medicinal applications of these compounds (Markosyan et al., 2019). Another study described the green preparation of tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-ones using γ-Fe2O3@KSF as a recyclable magnetic catalyst, which could be an environmentally friendly approach to synthesizing these compounds (Zeydi et al., 2020).

Synthesis Optimization

- A study described an efficient synthesis of triazolo and hexahydrobenzimidazolo quinazolinone derivatives, emphasizing the role of acetic acid in enhancing the reaction without needing a catalyst, which could be a more environmentally friendly method (Mousavi et al., 2015).

Antineoplastic Properties

- The antineoplastic properties of 3-substituted 5,5-dimethylbenzo[h]quinazolin-4(3H)-ones have been investigated, highlighting the potential of these compounds in cancer treatment (Markosyan et al., 2014).

Advanced Synthesis Methods

- Novel ultrasound-assisted synthesis methods have been developed for these compounds, offering an innovative approach to their preparation (Chen et al., 2016).

Propriétés

IUPAC Name |

3,3-dimethyl-2,4-dihydrobenzimidazolo[2,1-b]quinazolin-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O/c1-16(2)7-12-10(14(20)8-16)9-19-13-6-4-3-5-11(13)17-15(19)18-12/h3-6,9H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLHVSIAYIQRKIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=NC3=NC4=CC=CC=C4N3C=C2C(=O)C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

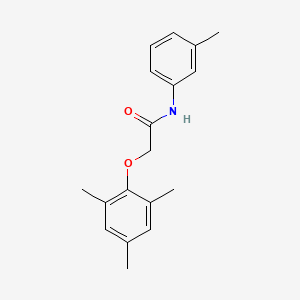

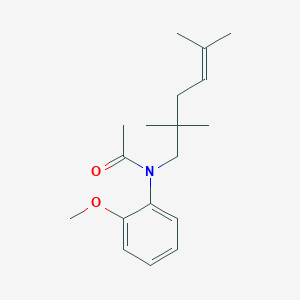

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 6-(4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B5577795.png)

![2-[3-(1,3-benzoxazol-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5577803.png)

![5-{[(5-phenyl-2-furyl)methyl]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5577808.png)

![5-[(4-methoxybenzyl)amino]-2-methyl-1,3-oxazole-4-carbonitrile](/img/structure/B5577818.png)

![2-chloro-N-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5577820.png)

![1-{[4-methyl-2-(3-pyridinyl)-5-pyrimidinyl]carbonyl}-3-azepanamine hydrochloride](/img/structure/B5577826.png)

![N-[2-(2-thienyl)ethyl]thiophene-2-carboxamide](/img/structure/B5577834.png)

![(3R*,4R*)-1-[3-(3-methoxyphenyl)propanoyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5577850.png)

![N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-3-(3-pyridinyl)propanamide dihydrochloride](/img/structure/B5577857.png)

![2-{2-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-2-oxoethyl}-5,6-dimethylpyridazin-3(2H)-one](/img/structure/B5577874.png)

![3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl acetate](/img/structure/B5577880.png)

![4-hydroxy-12-(trifluoromethyl)-8,9,10,11-tetrahydro-1H-cyclohepta[5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(7H)-one](/img/structure/B5577881.png)